4,5-Dimethoxy-1-indanone 4,5-Dimethoxy-1-indanone 4,5-dimethoxy-2,3-dihydroinden-1-one is a member of indanones.
Brand Name: Vulcanchem
CAS No.: 6342-80-9
VCID: VC21086724
InChI: InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3
SMILES: COC1=C(C2=C(C=C1)C(=O)CC2)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

4,5-Dimethoxy-1-indanone

CAS No.: 6342-80-9

Cat. No.: VC21086724

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethoxy-1-indanone - 6342-80-9

Specification

CAS No. 6342-80-9
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 4,5-dimethoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3
Standard InChI Key XQODIRIVQXQUFN-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C(=O)CC2)OC
Canonical SMILES COC1=C(C2=C(C=C1)C(=O)CC2)OC

Introduction

Chemical Identity and Structure

4,5-Dimethoxy-1-indanone (CAS No. 6342-80-9) is a derivative of 1-indanone with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its structure comprises a bicyclic system with a five-membered ring fused to a benzene ring, featuring a ketone group at position 1 and methoxy groups at positions 4 and 5. The IUPAC name for this compound is 4,5-dimethoxy-2,3-dihydroinden-1-one .

The compound exists as a pale yellow solid with distinctive structural characteristics that influence its chemical behavior and applications. Its core indanone structure provides a versatile scaffold for various chemical transformations, while the methoxy substituents enhance its solubility and modify its electronic properties.

Structural Representation

The chemical structure of 4,5-dimethoxy-1-indanone features:

  • A fused ring system comprising a five-membered ring and a benzene ring

  • A carbonyl group at position 1 of the five-membered ring

  • Two methoxy groups at positions 4 and 5 of the benzene ring

  • The InChI key identifier: XQODIRIVQXQUFN-UHFFFAOYSA-N

Physical and Chemical Properties

4,5-Dimethoxy-1-indanone possesses distinct physical and chemical properties that dictate its behavior in various chemical environments and applications. These properties influence its reactivity, stability, and potential uses in synthetic chemistry and biological systems.

Physical Properties

The compound is characterized by specific physical attributes as detailed in Table 1.

Table 1: Physical Properties of 4,5-Dimethoxy-1-indanone

PropertyValueReference
Physical StateWhite to yellow crystalline powder
Molecular Weight192.21 g/mol
Melting Point73-77°C
Boiling Point350.3°C at 760 mmHg
Flash Point156.9°C
Density1.179 g/cm³
LogP (Partition Coefficient)Not specified in provided data-
SolubilityLimited solubility in water; soluble in organic solvents

The compound's relatively high melting and boiling points indicate significant intermolecular forces, likely due to the presence of the carbonyl group and methoxy substituents that can participate in hydrogen bonding and dipole-dipole interactions.

Chemical Properties

The chemical reactivity of 4,5-dimethoxy-1-indanone is primarily governed by:

  • The carbonyl group at position 1, which can undergo typical ketone reactions including nucleophilic addition, reduction, and condensation reactions.

  • The methoxy groups at positions 4 and 5, which activate the aromatic ring toward electrophilic aromatic substitution reactions and influence the electronic distribution throughout the molecule.

  • The fused ring system, which provides a rigid structure and specific spatial arrangement that affects the stereochemical outcome of reactions.

These properties collectively contribute to the compound's versatility as a synthetic intermediate and its potential pharmacological applications.

Synthesis Methods

Cyclization of 3-Arylpropionic Acids

One of the most common approaches involves the cyclization of appropriately substituted 3-arylpropionic acids. This method typically utilizes Lewis acid catalysts to facilitate the intramolecular Friedel-Crafts acylation reaction .

A notable variation employs terbium triflate (Tb(OTf)₃) as a catalyst at elevated temperatures (approximately 250°C) to promote cyclization . This reaction demonstrates the utility of rare earth metal triflates in organic synthesis and offers advantages in terms of yield and selectivity.

From Benzaldehyde Derivatives

Another synthetic route begins with 2,3-dimethoxybenzaldehyde as the starting material . This multi-step process involves:

  • Condensation with appropriate reagents (e.g., piperidinium acetate in ethanol)

  • Reduction (using reagents such as sodium borohydride)

  • Cyclization catalyzed by scandium triflate (Sc(OTf)₃) in nitromethane at elevated temperatures

This approach offers a yield of approximately 64% when conducted under optimized conditions .

Quaternized Meldrum's Acids Approach

An alternative method utilizes quaternized Meldrum's acids as key intermediates. This reaction, catalyzed by scandium triflate (Sc(OTf)₃), can proceed with excellent yields (up to 94%) . The use of Meldrum's acid derivatives provides an efficient route to 1-indanones with various substitution patterns, including 4,5-dimethoxy-1-indanone.

Table 2: Comparison of Synthesis Methods for 4,5-Dimethoxy-1-indanone

MethodKey ReagentsCatalystConditionsYield (%)AdvantagesLimitationsReference
Arylpropionic Acid Cyclization3-Arylpropionic acidTb(OTf)₃250°CNot specifiedDirect approach, fewer stepsHigh temperature required
From Benzaldehyde2,3-DimethoxybenzaldehydeSc(OTf)₃100°C, 1.33h~64%Moderate yield, controlled conditionsMulti-step process
Meldrum's Acid ApproachQuaternized Meldrum's acidsSc(OTf)₃Not specifiedUp to 94%High yield, versatileMore complex starting materials

Other Synthetic Approaches

Additional synthetic routes have been explored, including:

  • Friedel-Crafts reactions utilizing 3,3-dimethylacrylic acid and appropriate aromatic substrates with NbCl₅ as a catalyst .

  • Microwave-assisted synthesis, which offers advantages in terms of reaction time and energy efficiency .

These diverse synthetic methods highlight the ongoing interest in developing efficient and scalable routes to 4,5-dimethoxy-1-indanone, underscoring its importance as a synthetic building block.

Chemical Reactions and Transformations

4,5-Dimethoxy-1-indanone can undergo various chemical transformations, providing access to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions

Oxidation of 4,5-dimethoxy-1-indanone can lead to the formation of corresponding quinones and carboxylic acid derivatives. These reactions typically employ oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

Reduction Reactions

Reduction of the carbonyl group produces 4,5-dimethoxy-1-indanol, which serves as an important intermediate for further functionalization. Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation using palladium on carbon (Pd/C).

Condensation Reactions

The carbonyl group of 4,5-dimethoxy-1-indanone readily participates in condensation reactions with various nucleophiles:

  • Reaction with hydroxylamine leads to the formation of oximes such as 4,5-dimethoxy-2-oximino-1-indanone (CAS 38489-91-7) .

  • Condensation with aromatic aldehydes produces chalcone derivatives, which have shown promising biological activities .

Electrophilic Aromatic Substitution

Despite the deactivating effect of the carbonyl group, the presence of the methoxy substituents activates the aromatic ring toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy groups. This reactivity allows for further functionalization of the aromatic ring.

Applications in Organic Synthesis

4,5-Dimethoxy-1-indanone serves as a versatile building block in the synthesis of complex organic molecules with potential applications in pharmaceutical and materials science.

Synthesis of Bioactive Compounds

This compound plays a crucial role as an intermediate in the preparation of various biologically active molecules:

  • It serves as a precursor in the synthesis of indene derivatives with potential applications as acetylcholinesterase inhibitors .

  • Derivatives of 4,5-dimethoxy-1-indanone have been employed in the development of anti-inflammatory and analgesic agents .

  • The compound has been utilized in the synthesis of molecules with potential anticancer activities.

Development of Novel Multi-Target-Directed Ligands

While the research described in source specifically relates to a 5,6-dimethoxy-indanone derivative rather than 4,5-dimethoxy-1-indanone, it provides valuable insights into the potential applications of similarly substituted indanones. The study describes the development of a multi-target-directed ligand (MTDL) that demonstrates:

  • Acetylcholinesterase (AChE) inhibitory effects

  • Anti-amyloid-β aggregation properties

  • Anti-inflammatory activities

These findings suggest that properly functionalized derivatives of 4,5-dimethoxy-1-indanone might similarly serve as scaffolds for the development of multi-target therapeutic agents.

Biological Activities

Research has revealed various biological activities associated with 4,5-dimethoxy-1-indanone and its derivatives, highlighting their potential pharmaceutical applications.

Structure-Activity Relationships

The positioning of the methoxy groups at the 4 and 5 positions appears to influence the biological activity of the compound. Comparative studies with other dimethoxy-indanone isomers could provide valuable insights into structure-activity relationships, though specific data comparing 4,5-dimethoxy-1-indanone with its isomers is limited in the provided search results.

Comparison with Similar Compounds

4,5-Dimethoxy-1-indanone belongs to a family of substituted indanones, and understanding its properties in relation to structurally similar compounds provides valuable insights into structure-property relationships.

Comparison with Other Dimethoxy-Indanone Isomers

Table 3: Comparison of Dimethoxy-Indanone Isomers

CompoundCAS NumberMelting Point (°C)Key ApplicationsDistinctive FeaturesReference
4,5-Dimethoxy-1-indanone6342-80-973-77Organic synthesis intermediateMethoxy groups at positions 4 and 5
5,6-Dimethoxy-1-indanone2107-69-9Not specified in dataIntermediate for acetylcholinesterase inhibitors (e.g., Donepezil)Methoxy groups at positions 5 and 6
4,7-Dimethoxy-1-indanone52428-09-8122-125Synthesis of molecular motors and natural productsMethoxy groups at positions 4 and 7

The positioning of the methoxy groups significantly influences the physicochemical properties and reactivity patterns of these isomers. For example, 4,7-dimethoxy-1-indanone exhibits a higher melting point compared to 4,5-dimethoxy-1-indanone, likely due to differences in molecular packing and intermolecular interactions.

Comparison with Monomethoxy-Indanones

Monomethoxy-indanones such as 5-methoxy-1-indanone differ from 4,5-dimethoxy-1-indanone in terms of polarity, solubility, and electronic distribution. These differences can significantly impact reactivity patterns and potential biological activities.

Comparison with Halogenated Derivatives

Halogenated indanones, such as difluoro and dibromo derivatives, exhibit distinct electronic and steric properties compared to methoxy-substituted variants. The electron-withdrawing nature of halogen substituents contrasts with the electron-donating properties of methoxy groups, resulting in different reactivity profiles and applications.

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